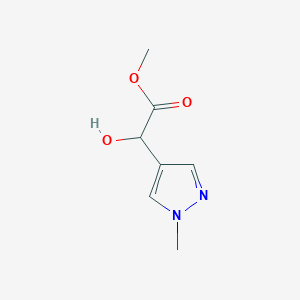

Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl ester group and a hydroxyl group attached to the pyrazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the desired methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

Oxidation: Formation of methyl 2-oxo-2-(1-methyl-1H-pyrazol-4-yl)acetate.

Reduction: Formation of methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate: Lacks the methyl group on the pyrazole ring.

Ethyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate: Contains an ethyl ester group instead of a methyl ester group.

Methyl 2-hydroxy-2-(1-methyl-1H-imidazol-4-yl)acetate: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate is a pyrazole derivative with significant potential in medicinal chemistry, particularly as an inhibitor of AMP-activated protein kinase (AMPK). This compound is characterized by its unique structure, which includes a hydroxyl group and a pyrazole ring, contributing to its biological activity. This article delves into the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O3

- Molecular Weight : 170.17 g/mol

- CAS Number : 1251328-64-9

The presence of the hydroxyl group enhances solubility and reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis.

Recent studies have highlighted the role of this compound as an AMPK inhibitor . AMPK is crucial for maintaining cellular energy homeostasis, and its inhibition can have significant implications in cancer therapy. The compound's derivatives are being explored as potential lead compounds for developing novel AMPK inhibitors that may aid in anticancer treatments .

Biological Activities

The biological activities of this compound include:

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit antiproliferative effects against various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

These studies suggest that this compound and its derivatives may inhibit the growth of cancer cells through mechanisms involving AMPK inhibition .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance or reduce its biological activity. Preliminary SAR studies indicate that specific structural alterations can significantly impact its inhibitory effects on AMPK .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction efficiency.

- Traditional Organic Synthesis Techniques : Employing standard chemical reactions under controlled conditions.

These methods facilitate the production of the compound under mild conditions, allowing for further modifications to enhance its biological properties .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

Study 1: Antitumor Activity

A recent study synthesized various pyrazole derivatives and evaluated their anticancer effects in vitro. The results demonstrated that certain derivatives exhibited significant inhibition of cell proliferation in breast and liver cancer cell lines .

Study 2: AMPK Inhibition

Another investigation focused on the interaction between this compound and AMPK. The findings suggested that this compound could effectively inhibit AMPK activity, leading to altered metabolic pathways in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate | 1248548-23-3 | 0.85 | Lacks hydroxyl group |

| Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate | 1250787-61-1 | 0.82 | Ethyl instead of methyl |

| tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate | 1443980-81-1 | 0.81 | Bulky tert-butyl group |

This table highlights the structural similarities and differences among related compounds, emphasizing the unique features of this compound.

Properties

IUPAC Name |

methyl 2-hydroxy-2-(1-methylpyrazol-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9-4-5(3-8-9)6(10)7(11)12-2/h3-4,6,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQOQZINWDHMJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.